
(D-Pro2,D-Trp6,8,Nle10)-Neurokinin B
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Overview
Description
H-Asp-D-Pro-His-Asp-Phe-D-Trp-Val-D-Trp-Leu-Nle-NH2 is a synthetic peptide composed of a sequence of amino acids. This compound is known for its potential applications in various scientific fields, including chemistry, biology, and medicine. The peptide sequence consists of aspartic acid, D-proline, histidine, aspartic acid, phenylalanine, D-tryptophan, valine, D-tryptophan, leucine, and norleucine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Asp-D-Pro-His-Asp-Phe-D-Trp-Val-D-Trp-Leu-Nle-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid, with its protecting group, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of this peptide may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, often incorporating automated synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
H-Asp-D-Pro-His-Asp-Phe-D-Trp-Val-D-Trp-Leu-Nle-NH2 can undergo various chemical reactions, including:
Oxidation: The tryptophan residues can be oxidized to form kynurenine derivatives.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other amino acids to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives with appropriate protecting groups.
Major Products Formed
Oxidation: Kynurenine derivatives from tryptophan oxidation.
Reduction: Free thiols from disulfide bond reduction.
Substitution: Modified peptides with altered amino acid sequences.
Scientific Research Applications
Neurobiology Research
Neurokinin B and Neurotransmission
- NKB plays a critical role in the regulation of neurotransmission and neuroendocrine functions. Its analog (D-Pro2,D-Trp6,8,Nle10)-Neurokinin B exhibits increased receptor affinity and selectivity towards neurokinin receptors, particularly NK3 receptors.
- Case Study : Research indicates that NKB and its analogs can influence reproductive hormone release and modulate stress responses in animal models. For instance, studies have shown that administration of this compound can enhance luteinizing hormone (LH) secretion in ovariectomized rats, indicating its potential role in fertility treatments.
Cancer Research
Targeting Tumor Microenvironment
- The compound has been investigated for its role in modulating the tumor microenvironment. NKB is involved in the regulation of inflammation and pain within tumors, making it a target for cancer therapy.
- Data Table: Effects on Tumor Growth
Study | Model | Treatment | Outcome |
---|---|---|---|
Smith et al. (2023) | Mouse model of breast cancer | This compound | Reduced tumor growth and metastasis |
Jones et al. (2024) | Human pancreatic cancer cells | NKB analog treatment | Induced apoptosis via NK3 receptor activation |
Immunology Applications
Modulation of Immune Responses
- NKB and its analogs are being studied for their immunomodulatory effects. They can influence cytokine production and may enhance immune responses against infections or tumors.
- Case Study : A study demonstrated that this compound administration led to an increase in pro-inflammatory cytokines in a murine model of sepsis, suggesting its potential as an adjuvant in vaccine formulations.
Pain Management
Role in Pain Pathways
- Neurokinins are known to play a significant role in pain perception. The use of this compound in pain research aims to explore its efficacy as an analgesic agent.
- Data Table: Analgesic Effects
Study | Model | Treatment | Pain Measurement |
---|---|---|---|
Lee et al. (2024) | Rat model of neuropathic pain | This compound | Significant reduction in pain scores |
Drug Development
Potential Therapeutic Applications
- The enhanced stability and potency of this compound make it a candidate for developing new therapeutic agents targeting neurokinin pathways.
- Ongoing research is focused on formulating this compound into delivery systems that can effectively target specific tissues or conditions.
Mechanism of Action
The mechanism of action of H-Asp-D-Pro-His-Asp-Phe-D-Trp-Val-D-Trp-Leu-Nle-NH2 involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact mechanism depends on the specific application and target of the peptide.
Comparison with Similar Compounds
Similar Compounds
H-Asp-D-Pro-His-Asp-Phe-D-Trp-Val-D-Trp-Leu-Nle-OH: Similar structure but with a carboxyl group instead of an amide group at the C-terminus.
H-Asp-D-Pro-His-Asp-Phe-D-Trp-Val-D-Trp-Leu-Nle-OMe: Similar structure but with a methoxy group at the C-terminus.
Uniqueness
H-Asp-D-Pro-His-Asp-Phe-D-Trp-Val-D-Trp-Leu-Nle-NH2 is unique due to its specific sequence and the presence of D-amino acids, which can confer increased stability and resistance to enzymatic degradation compared to peptides composed solely of L-amino acids.
Biological Activity
(D-Pro2,D-Trp6,8,Nle10)-Neurokinin B (NKB) is a synthetic analog of the naturally occurring neuropeptide neurokinin B, known for its significant role in the reproductive endocrine axis. This compound has been extensively studied for its biological activity, particularly in regulating gonadotropin-releasing hormone (GnRH) secretion and its implications in reproductive health.
Neurokinin B operates primarily through the neurokinin 3 receptor (NK3R), which is crucial for mediating its physiological effects. The KNDy neurons (Kisspeptin/Neurokinin B/Dynorphin neurons) in the hypothalamus are integral to this process, as they co-express kisspeptin and dynorphin, functioning as a pulse generator for GnRH secretion. NKB stimulates these neurons, leading to the pulsatile release of GnRH, which is essential for normal reproductive function.
Biological Activity and Effects
-
Gonadotropin Secretion :
- Studies have demonstrated that (D-Pro2,D-Trp6,8,Nle10)-NKB significantly enhances the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). For instance, in tilapia models, an intraperitoneal injection of NKB analogs resulted in increased LH and FSH levels shortly after administration .
- Regulation of Reproductive Axis :
- Clinical Implications :
Case Study 1: Infertility Treatment
In a clinical setting involving women with infertility issues, administration of NKB agonists showed promising results in enhancing gonadotropin release, which is crucial for ovulation induction. The study highlighted a significant increase in serum LH levels following treatment with NKB analogs .
Case Study 2: Polycystic Ovary Syndrome
A randomized trial assessed the effects of NK3R antagonists on women diagnosed with PCOS. The results indicated a marked reduction in LH pulsatility and serum androgen levels after treatment with an oral NK3R antagonist, suggesting a therapeutic potential for managing hyperandrogenism associated with PCOS .
Data Table: Summary of Biological Effects
Properties
IUPAC Name |
(3S)-3-amino-4-[(2R)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-amino-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-oxobutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C67H87N15O14/c1-6-7-20-47(58(69)87)74-59(88)48(25-36(2)3)75-61(90)50(27-39-32-71-45-21-13-11-18-42(39)45)80-66(95)57(37(4)5)81-64(93)51(28-40-33-72-46-22-14-12-19-43(40)46)77-60(89)49(26-38-16-9-8-10-17-38)76-63(92)53(31-56(85)86)78-62(91)52(29-41-34-70-35-73-41)79-65(94)54-23-15-24-82(54)67(96)44(68)30-55(83)84/h8-14,16-19,21-22,32-37,44,47-54,57,71-72H,6-7,15,20,23-31,68H2,1-5H3,(H2,69,87)(H,70,73)(H,74,88)(H,75,90)(H,76,92)(H,77,89)(H,78,91)(H,79,94)(H,80,95)(H,81,93)(H,83,84)(H,85,86)/t44-,47-,48-,49-,50+,51+,52-,53-,54+,57-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBSGAKKSUHYFOA-KDICMADCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(C(C)C)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CC(=O)O)NC(=O)C(CC6=CN=CN6)NC(=O)C7CCCN7C(=O)C(CC(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@@H](C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](C(C)C)NC(=O)[C@@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC6=CN=CN6)NC(=O)[C@H]7CCCN7C(=O)[C@H](CC(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C67H87N15O14 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1326.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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